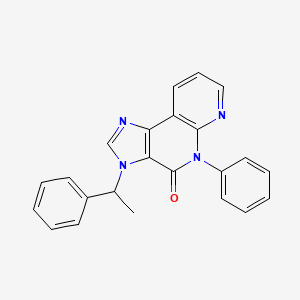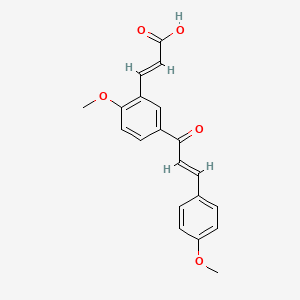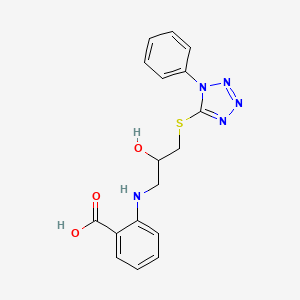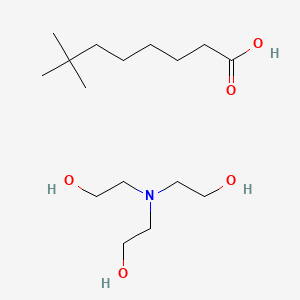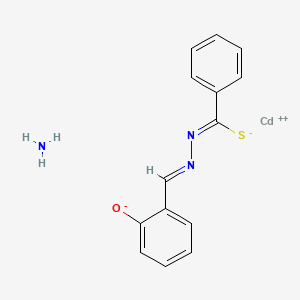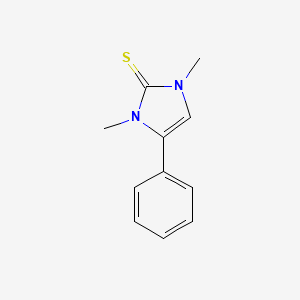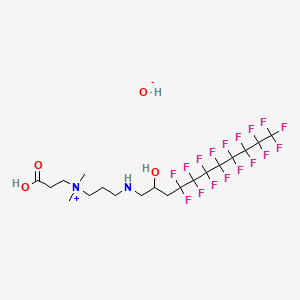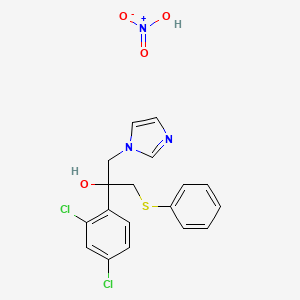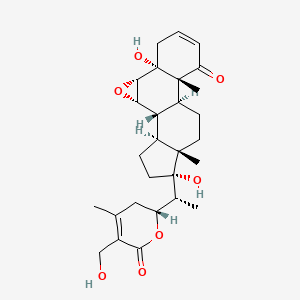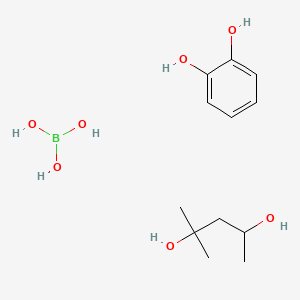
Benzene-1,2-diol;boric acid;2-methylpentane-2,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boric acid (H3BO3), mixed esters with 2-methyl-2,4-pentanediol and pyrocatechol: is a specialized organoboron compound. This compound is formed by the esterification of boric acid with 2-methyl-2,4-pentanediol and pyrocatechol. Boric acid is a weak acid of boron, often used in various industrial and scientific applications. The mixed esters formed with 2-methyl-2,4-pentanediol and pyrocatechol exhibit unique chemical properties that make them valuable in different fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of boric acid mixed esters involves the stoichiometric condensation reaction of boric acid with alcohols. In this case, boric acid reacts with 2-methyl-2,4-pentanediol and pyrocatechol. The reaction typically requires a dehydrating agent, such as concentrated sulfuric acid, to facilitate the esterification process . The reaction conditions include controlled temperature and pressure to ensure the formation of the desired esters.
Industrial Production Methods: Industrial production of boric acid mixed esters involves large-scale esterification processes. The reactants, boric acid, 2-methyl-2,4-pentanediol, and pyrocatechol, are mixed in precise stoichiometric ratios. The reaction is carried out in reactors equipped with temperature and pressure control systems. The use of dehydrating agents and catalysts may be employed to enhance the reaction efficiency. The resulting esters are purified through distillation or other separation techniques to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Boric acid mixed esters undergo various chemical reactions, including:
Hydrolysis: The esters can hydrolyze in the presence of water to form boric acid and the corresponding alcohols.
Oxidation: The esters can be oxidized under specific conditions to form boronic acids or other oxidation products.
Substitution: The esters can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed:
Hydrolysis: Boric acid and the corresponding alcohols (2-methyl-2,4-pentanediol and pyrocatechol).
Oxidation: Boronic acids or other oxidation products.
Substitution: Substituted borate esters with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Boric acid mixed esters are used as reagents in organic synthesis, particularly in the formation of boronic esters for Suzuki couplings . These esters are valuable intermediates in the synthesis of complex organic molecules.
Biology: In biological research, boric acid mixed esters are used as probes for studying enzyme activities and metabolic pathways. Their unique chemical properties allow for selective interactions with biological molecules.
Medicine: Boric acid mixed esters have potential applications in drug delivery systems. Their ability to form stable complexes with various drugs makes them suitable for targeted drug delivery.
Industry: In the industrial sector, boric acid mixed esters are used as additives in lubricants and polymers. Their ability to enhance the properties of materials makes them valuable in manufacturing processes.
Mecanismo De Acción
The mechanism of action of boric acid mixed esters involves their interaction with various molecular targets. In organic synthesis, these esters act as intermediates that facilitate the formation of carbon-carbon bonds. In biological systems, they interact with enzymes and other proteins, influencing their activities and functions. The specific pathways involved depend on the context of their application, whether in chemistry, biology, or medicine.
Comparación Con Compuestos Similares
Trimethyl borate: Another borate ester used in organic synthesis.
Triethyl borate: Similar to trimethyl borate but with ethyl groups.
Boronic acids: Compounds with boron-oxygen bonds used in various chemical reactions.
Uniqueness: Boric acid mixed esters with 2-methyl-2,4-pentanediol and pyrocatechol are unique due to their specific esterification with these alcohols. This results in distinct chemical properties that are not observed in other borate esters. Their ability to form stable complexes and participate in selective reactions makes them valuable in specialized applications.
Propiedades
Número CAS |
72275-80-0 |
|---|---|
Fórmula molecular |
C12H23BO7 |
Peso molecular |
290.12 g/mol |
Nombre IUPAC |
benzene-1,2-diol;boric acid;2-methylpentane-2,4-diol |
InChI |
InChI=1S/C6H6O2.C6H14O2.BH3O3/c7-5-3-1-2-4-6(5)8;1-5(7)4-6(2,3)8;2-1(3)4/h1-4,7-8H;5,7-8H,4H2,1-3H3;2-4H |
Clave InChI |
OPYCBSDLMOGOMH-UHFFFAOYSA-N |
SMILES canónico |
B(O)(O)O.CC(CC(C)(C)O)O.C1=CC=C(C(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


